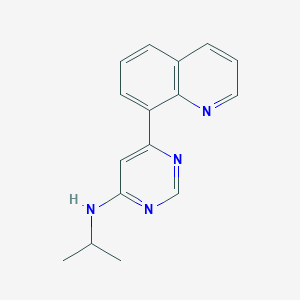
N-isopropyl-6-quinolin-8-ylpyrimidin-4-amine
説明
N-isopropyl-6-quinolin-8-ylpyrimidin-4-amine is a heterocyclic compound that features a quinoline and pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-6-quinolin-8-ylpyrimidin-4-amine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds.
Coupling of Quinoline and Pyrimidine: The final step involves coupling the quinoline and pyrimidine moieties through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Catalysts like palladium or copper, along with bases such as potassium carbonate, are often employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted quinoline and pyrimidine derivatives, depending on the nature of the nucleophile.
科学的研究の応用
N-isopropyl-6-quinolin-8-ylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit key enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-isopropyl-6-quinolin-8-ylpyrimidin-4-amine involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Pyrimidine Derivatives: Such as 5-fluorouracil, which is used as an anticancer agent.
Uniqueness: N-isopropyl-6-quinolin-8-ylpyrimidin-4-amine is unique due to its dual quinoline-pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential as a versatile agent in medicinal chemistry and other scientific fields.
特性
IUPAC Name |
N-propan-2-yl-6-quinolin-8-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11(2)20-15-9-14(18-10-19-15)13-7-3-5-12-6-4-8-17-16(12)13/h3-11H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMHGZSLRIQPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4252159.png)
![N-2-biphenylyl-3-[(2-furoylamino)methyl]-1-piperidinecarboxamide](/img/structure/B4252168.png)
![2-chloro-N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4252169.png)
![2-(1-adamantyl)-N-[(1R)-1-benzyl-2-hydroxyethyl]acetamide](/img/structure/B4252180.png)
![methyl N-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-beta-alaninate](/img/structure/B4252185.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4252190.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4252197.png)
![2-fluoro-N-(3-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B4252204.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4252214.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-(6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide](/img/structure/B4252217.png)
![N-cyclopentyl-4-oxo-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}butanamide](/img/structure/B4252223.png)
![1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B4252230.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4252249.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-phenylethyl)amine](/img/structure/B4252263.png)
